molecular formula C10H9NO4 B6177675 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 2551120-03-5

4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6177675
CAS No.: 2551120-03-5
M. Wt: 207.2
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Description

4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through the reaction of indole with phenol under specific conditions . The reaction typically involves the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin production . This inhibition can lead to various biological effects, including potential therapeutic benefits.

Comparison with Similar Compounds

Uniqueness: 4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

2551120-03-5

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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